molecular formula C16H17FN2O3S B7691054 N-benzyl-2-[(4-fluorophenyl)sulfonylamino]-N-methylacetamide

N-benzyl-2-[(4-fluorophenyl)sulfonylamino]-N-methylacetamide

Cat. No.: B7691054
M. Wt: 336.4 g/mol
InChI Key: RCPFULZMBWSKEP-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-fluorophenyl)sulfonylamino]-N-methylacetamide is a synthetic organic compound characterized by the presence of a benzyl group, a fluorophenyl group, and a sulfonylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-fluorophenyl)sulfonylamino]-N-methylacetamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-fluoroaniline, is reacted with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride.

    Amidation reaction: The 4-fluorobenzenesulfonyl chloride is then reacted with N-methylacetamide in the presence of a base such as triethylamine to form the intermediate N-methyl-2-[(4-fluorophenyl)sulfonylamino]acetamide.

    Benzylation: Finally, the intermediate is benzylated using benzyl chloride in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-fluorophenyl)sulfonylamino]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[(4-fluorophenyl)sulfonylamino]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-fluorophenyl)sulfonylamino]-N-methylacetamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(4-fluorophenyl)sulfonylamino]benzamide
  • N-benzyl-2-[(4-fluorophenyl)sulfonylamino]propanamide

Uniqueness

N-benzyl-2-[(4-fluorophenyl)sulfonylamino]-N-methylacetamide is unique due to the presence of the N-methylacetamide moiety, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-benzyl-2-[(4-fluorophenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-19(12-13-5-3-2-4-6-13)16(20)11-18-23(21,22)15-9-7-14(17)8-10-15/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPFULZMBWSKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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